molecular formula C3H7Cl2NO2S B8481459 thionylchloride DMF CAS No. 15179-45-0

thionylchloride DMF

Cat. No. B8481459
M. Wt: 192.06 g/mol
InChI Key: FDRVTDDJHPPAGK-UHFFFAOYSA-N
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Patent
US05030628

Procedure details

The reagent used in this case is the Vilsmaier reagent and it is prepared by adding 200 μl of thionyl chloride (SOCl2) to 1 ml of dry dimethyl formamide (DMF) at a temperature of 0° to 4° C. and whilst stirring for 5 min. This gives a SOCl2 /DMF reagent. 53 μl of this reagent are then added dropwise to 0.11 mmole of compound 4a dissolved in the minimum of dry DMF. The mixture is then stirred for 20 min. at ambient temperature and vacuum evaporation then takes place of the thionyl chloride. This is followed by the elimination of the DMF with the vane pump. The residue obtained is purified on a silica gel preparative layer using an ether:pentane mixture with a volume ratio of 1:1.5. This gives 13 mg of compound 5a in the form of an oil corresponding to a 51% yield.
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[S:1]([Cl:4])([Cl:3])=[O:2].[CH3:5][N:6]([CH3:9])[CH:7]=[O:8]>>[O:2]=[S:1]([Cl:4])[Cl:3].[CH3:5][N:6]([CH3:9])[CH:7]=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
200 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O=S(Cl)Cl.CN(C=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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